butyl (4-iodo-2-methylphenyl)carbamate

Description

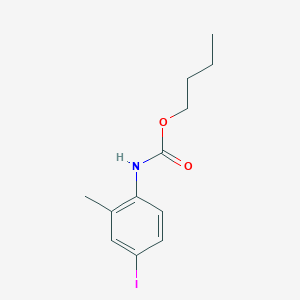

Butyl (4-iodo-2-methylphenyl)carbamate is a synthetic carbamate derivative characterized by a carbamate functional group (-O-C(=O)-NH-) attached to a butyl chain and a substituted aromatic ring (4-iodo-2-methylphenyl). The iodine atom at the para position and the methyl group at the ortho position of the phenyl ring contribute to its unique electronic and steric properties. Carbamates are widely studied for their biological activities, including antimicrobial, antifungal, and anti-fouling applications .

Properties

IUPAC Name |

butyl N-(4-iodo-2-methylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO2/c1-3-4-7-16-12(15)14-11-6-5-10(13)8-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHWVOVCOZDOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)NC1=C(C=C(C=C1)I)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (4-iodo-2-methylphenyl)carbamate typically involves the reaction of 4-iodo-2-methylphenol with butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process involves the following steps:

Preparation of 4-iodo-2-methylphenol: This can be achieved through the iodination of 2-methylphenol using iodine and an oxidizing agent.

Reaction with Butyl Isocyanate: The 4-iodo-2-methylphenol is then reacted with butyl isocyanate in the presence of a suitable catalyst to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl (4-iodo-2-methylphenyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted phenyl carbamates can be formed.

Oxidation Products: Oxidation can lead to the formation of phenolic derivatives.

Reduction Products: Reduction can yield amine derivatives.

Hydrolysis Products: Hydrolysis results in the formation of butylamine and 4-iodo-2-methylphenol.

Scientific Research Applications

Butyl (4-iodo-2-methylphenyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of butyl (4-iodo-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The iodine atom and carbamate group play crucial roles in its reactivity and biological activity. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare butyl (4-iodo-2-methylphenyl)carbamate with structurally and functionally related carbamates, emphasizing differences in substituents, applications, and physicochemical properties.

Table 1: Comparative Analysis of Iodinated Carbamates

Key Structural and Functional Differences

The iodine atom’s para position may enhance electronic effects, influencing binding to biological targets . Alkyl vs. Aryl Chains: Butyl chains (as in the target compound and IPBC) increase lipophilicity compared to propyl (IBPC) or phenyl (IPPhC) groups, affecting solubility and membrane penetration .

Biocidal Activity: IPBC and IBPC are established anti-fouling agents in marine paints, often combined with organotin compounds for synergistic effects . The target compound’s methylphenyl group may limit its utility in such formulations due to reduced mobility in polymer matrices. The absence of a propynyl group (a key feature in IPBC/IBPC) might reduce broad-spectrum antimicrobial activity, as the triple bond in propynyl derivatives is critical for reactivity with microbial enzymes .

Synthesis and Stability :

- IPBC is synthesized via nucleophilic substitution of iodopropynyl alcohols with carbamoyl chlorides, a method adaptable to the target compound with modifications for aromatic substitution .

- Stability: IPBC is prone to discoloration under UV exposure, necessitating stabilizers . The methyl group in the target compound could improve photostability by absorbing reactive intermediates.

Conformational Flexibility: Butyl carbamates exhibit multiple conformers in the gas phase, with extended structures dominating .

Q & A

Q. What are the common synthetic routes for preparing butyl (4-iodo-2-methylphenyl)carbamate?

- Methodological Answer : The synthesis typically involves reacting 4-iodo-2-methylaniline with butyl chloroformate in anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) under nitrogen atmosphere to prevent hydrolysis. A base like triethylamine is added to neutralize HCl generated during the reaction. Key steps include:

- Temperature control (0–5°C during reagent mixing to minimize side reactions).

- Purification via column chromatography or recrystallization to isolate the carbamate product.

- Yield optimization by adjusting stoichiometry (e.g., 1.2 equivalents of butyl chloroformate to ensure complete conversion of the aniline precursor) .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the carbamate structure (e.g., carbonyl carbon at ~155 ppm) and iodine/methyl substituents.

- X-ray Crystallography : For unambiguous structural determination, SHELXL (via SHELX suite) is widely used for refining crystal structures, especially when resolving steric effects from the bulky iodine substituent .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with electrospray ionization (ESI) preferred for non-volatile carbamates .

Q. How should this compound be handled to ensure stability during experiments?

- Methodological Answer :

- Store under inert gas (argon) at –20°C to prevent degradation via hydrolysis or photodehalogenation.

- Avoid prolonged exposure to light or moisture. Use amber vials and anhydrous solvents (e.g., DMF or DMSO) for dissolution.

- Monitor decomposition by TLC or HPLC, particularly checking for iodine loss or carbamate cleavage .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). To optimize cross-coupling:

- Use Pd(PPh) or XPhos Pd G3 as catalysts with arylboronic acids in THF/water mixtures.

- Monitor regioselectivity via F NMR if fluorinated partners are used.

- Computational studies (DFT) can predict activation barriers for C–I bond cleavage, guiding catalyst selection .

Q. What strategies can resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine NMR, IR, and X-ray data to confirm ambiguous peaks (e.g., distinguishing carbamate carbonyl vs. ester signals).

- Isotopic Labeling : Use C-labeled precursors to track carbamate formation in complex mixtures.

- Dynamic NMR : Resolve rotational barriers around the carbamate group at variable temperatures .

Q. How can computational modeling enhance the design of this compound analogs with improved bioactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs).

- QSAR Models : Corporate electronic (Hammett σ) and steric (Taft ) parameters of substituents to predict activity trends.

- MD Simulations : Assess carbamate stability in biological membranes using GROMACS, focusing on hydrolysis resistance .

Q. What experimental approaches can elucidate the mechanism of carbamate hydrolysis under physiological conditions?

- Methodological Answer :

- pH-Rate Profiling : Conduct kinetic studies across pH 2–10 to identify acid/base-catalyzed pathways.

- Isotope Effects : Compare / using DO to distinguish between concerted and stepwise mechanisms.

- LC-MS Monitoring : Track hydrolysis products (e.g., 4-iodo-2-methylphenol) in simulated gastric fluid .

Data Analysis and Optimization

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives?

- Methodological Answer :

- DoE (Design of Experiments) : Vary solvent polarity, temperature, and catalyst loading to identify optimal conditions via response surface methodology.

- In Situ FTIR : Monitor carbamate formation in real-time by tracking the disappearance of the isocyanate intermediate.

- Green Chemistry Metrics : Calculate E-factors to minimize waste, favoring solvent-free or aqueous conditions where possible .

Q. What statistical methods are appropriate for analyzing bioactivity data of this compound analogs?

- Methodological Answer :

- ANOVA : Compare IC values across analogs to identify significant structural contributors.

- PCA (Principal Component Analysis) : Reduce dimensionality in datasets linking substituent properties to activity.

- Bayesian Modeling : Predict toxicity thresholds using prior data on carbamate metabolites .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions.

- Spill Management : Neutralize spills with activated carbon or vermiculite; avoid water to prevent spreading.

- Waste Disposal : Collect in halogenated waste containers for incineration to prevent iodine release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.